molecular formula C25H28O3S B14582613 Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-87-9

Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]-

Cat. No.: B14582613
CAS No.: 61563-87-9
M. Wt: 408.6 g/mol
InChI Key: DZVFAAWGVGJWEK-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound characterized by its phenolic structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- typically involves multi-step organic reactions. The process often starts with the preparation of the phenolic core, followed by the introduction of isopropyl groups at the 2 and 6 positions. The phenyl(phenylsulfonyl)methyl group is then attached through a series of substitution reactions. Common reagents used in these steps include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones under specific conditions.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions are common, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.

    N-[2,6-bis(1-methylethyl)phenyl-2-thiophenesulfonamide: Shares the isopropyl groups but differs in the sulfonamide moiety.

Uniqueness

Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61563-87-9

Molecular Formula

C25H28O3S

Molecular Weight

408.6 g/mol

IUPAC Name

4-[benzenesulfonyl(phenyl)methyl]-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C25H28O3S/c1-17(2)22-15-20(16-23(18(3)4)24(22)26)25(19-11-7-5-8-12-19)29(27,28)21-13-9-6-10-14-21/h5-18,25-26H,1-4H3

InChI Key

DZVFAAWGVGJWEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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